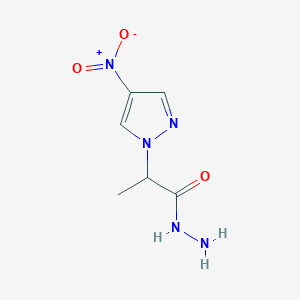

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a nitro group and a propionic acid hydrazide moiety, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the following steps:

Formation of 4-Nitro-pyrazole: This can be achieved by nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.

Alkylation: The 4-nitro-pyrazole is then alkylated with a suitable alkyl halide, such as 3-bromopropionic acid, under basic conditions to form 2-(4-Nitro-pyrazol-1-yl)-propionic acid.

Hydrazide Formation: The final step involves the reaction of 2-(4-Nitro-pyrazol-1-yl)-propionic acid with hydrazine hydrate to form the hydrazide derivative.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming various derivatives.

Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products

Reduction: 2-(4-Amino-pyrazol-1-yl)-propionic acid hydrazide.

Substitution: Various alkyl or acyl derivatives.

Condensation: Hydrazones with different aldehyde or ketone substituents.

Aplicaciones Científicas De Investigación

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Nitro-pyrazol-1-yl)-butyric acid hydrazide

- 2-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid hydrazide

- 2-(4-Amino-pyrazol-1-yl)-propionic acid hydrazide

Uniqueness

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is unique due to its specific combination of a nitro-substituted pyrazole ring and a propionic acid hydrazide moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁N₅O₃, with a molecular weight of 213.19 g/mol. Its structure features a pyrazole ring substituted with a nitro group and a hydrazide functional group, which contribute to its diverse biological activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Studies have shown cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (breast cancer), with IC₅₀ values suggesting effective concentrations for inhibiting cell growth.

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to modulate inflammatory pathways. For instance, compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various assays .

- Antimicrobial Properties : The compound has shown potential against various microbial strains. Similar pyrazole derivatives have exhibited antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi .

The biological activities of this compound are likely attributed to its ability to interact with specific biological targets. The presence of the nitro group enhances its reactivity, potentially allowing it to inhibit enzymes involved in cell proliferation or inflammatory processes . Further research is necessary to elucidate the precise mechanisms by which this compound exerts its effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the hydrazide and pyrazole moieties. The synthetic pathway may include the reaction of hydrazine derivatives with appropriate carbonyl compounds followed by nitration steps to introduce the nitro group .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Nitropyrazole | 4-Nitropyrazole | Widely studied for energetic properties |

| 3-Methyl-4-nitropyrazole | 3-Methyl-4-nitropyrazole | Methyl substitution enhances stability and reactivity |

| 2-(4-Nitrobenzoyl)hydrazine | 2-(4-Nitrobenzoyl)hydrazine | Contains a benzoyl group; potential for different biological activities |

| 2-Acetylhydrazine | 2-Acetylhydrazine | Lacks nitro substitution; primarily studied for medicinal chemistry applications |

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:

- Anticancer Study : In vitro testing showed that derivatives similar to this compound inhibited cancer cell proliferation effectively, suggesting potential as lead compounds in anticancer drug development.

- Inflammation Model : A study on pyrazole derivatives indicated significant anti-inflammatory effects in animal models, with reductions in edema comparable to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Testing : Compounds were tested against multiple pathogens, demonstrating promising results that warrant further exploration into their clinical applications .

Propiedades

IUPAC Name |

2-(4-nitropyrazol-1-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O3/c1-4(6(12)9-7)10-3-5(2-8-10)11(13)14/h2-4H,7H2,1H3,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSPBMYSYIOKHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.